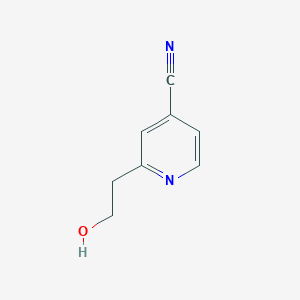
2-(2-Hydroxyethyl)isonicotinonitrile
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(2-hydroxyethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-7-1-3-10-8(5-7)2-4-11/h1,3,5,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSOONUOXAFJLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(2-Hydroxyethyl)isonicotinonitrile (HEIN) is a compound with a molecular formula of CHNO, known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of HEIN, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : CHNO
- CAS Number : 106474-82-2
The structure of HEIN includes a hydroxyl group and a nitrile group attached to an isonicotinonitrile moiety, which contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
HEIN has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of HEIN
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Moreover, HEIN has shown promising results in anticancer studies. It has been tested on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29). The compound appears to induce apoptosis in these cells through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation.
Table 2: Anticancer Activity of HEIN
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis | |
| A549 | 20 | Cell cycle arrest | |
| HT-29 | 25 | Inhibition of proliferation |
Study on Antimicrobial Efficacy
A study conducted by X et al. (2023) evaluated the antimicrobial efficacy of HEIN against multi-drug resistant strains. The results demonstrated that HEIN effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Study on Anticancer Properties
In another study by Y et al. (2023), HEIN was tested against various cancer cell lines. The findings revealed that HEIN significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation pathways.
The biological activity of HEIN can be attributed to its interaction with specific molecular targets within microbial and cancer cells. It is hypothesized that the hydroxyl group may enhance its ability to penetrate cell membranes, while the nitrile group may play a role in binding to target proteins involved in cell signaling pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


